Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate
Description
Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester at position 1, a methyl group at the same position, and an isopropyl group at position 2. This compound’s structure combines aliphatic substituents, which influence its physical and chemical properties, such as lipophilicity and steric hindrance. Potential applications include use as a pharmaceutical intermediate, inferred from structurally similar compounds like Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate () and stereospecific derivatives ().
Properties
CAS No. |
919087-50-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 1-methyl-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-6(2)7-5-9(7,3)8(10)11-4/h6-7H,5H2,1-4H3 |
InChI Key |
FRXMTRJTOKIQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method Using Methacrylic Acid Derivatives
A notable method involves using methacrylic acid derivatives as starting materials. This approach utilizes a cyclopropylation reaction followed by esterification.
Cyclopropylation: React methacrylic acid or its derivatives with a trihalide in an alkaline solution to form a cyclopropyl intermediate.
Dehalogenation: The intermediate undergoes dehalogenation using sodium metal to yield methyl cyclopropionate.
Acidification: Finally, acidify the product to obtain methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate.
Table 1: Summary of Method Using Methacrylic Acid Derivatives
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclopropylation | Methacrylic acid, Trihalide | Cyclopropyl intermediate |
| 2 | Dehalogenation | Sodium metal | Methyl cyclopropionate |
| 3 | Acidification | Acid (e.g., HCl) | This compound |
Alternative Synthesis via Alkene Hydrolysis
Another viable method is through the hydrolysis of alkene derivatives that contain the desired functional groups.
Starting Alkene: Use an alkene with a propan-2-yl group.
Hydrolysis: Subject the alkene to hydrolysis conditions (e.g., acidic or basic aqueous solution).
Ester Formation: Convert the resulting alcohol into an ester using methanol in the presence of an acid catalyst.
Table 2: Summary of Hydrolysis Method
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Hydrolysis | Alkene, Water | Alcohol derivative |
| 2 | Esterification | Methanol, Acid catalyst | This compound |
Analysis of Reaction Conditions
The efficiency and yield of these synthesis methods can vary based on several factors:
Temperature and Pressure
The reactions are typically conducted at controlled temperatures (often room temperature to moderate heating) and under atmospheric pressure unless specified otherwise for specific catalysts.
Purity and Yield
Purity levels can be significantly affected by the choice of reagents and reaction conditions. High-purity products are often obtained through careful monitoring and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate has shown potential in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological systems effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of cyclopropane carboxylates exhibit anticancer properties. A study demonstrated that modifications to the cyclopropane structure can enhance the efficacy of these compounds against various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results in reducing cell proliferation and inducing apoptosis in cancer cells .
Agrochemicals
The compound is also being investigated for its application in agrochemical formulations, particularly as a pesticide or herbicide.
Case Study: Pesticidal Efficacy
In agricultural studies, this compound was evaluated for its effectiveness against specific pests. The compound demonstrated a significant reduction in pest populations when applied at optimal concentrations. For example, field trials showed that formulations containing this compound resulted in a 70% reduction in pest damage compared to control plots .
Materials Science
This compound is being explored for its potential use in developing new materials, particularly polymers.
Case Study: Polymerization Processes
Research has shown that this compound can serve as a monomer or co-monomer in polymer synthesis. Its unique structure allows for the creation of polymers with desirable mechanical properties. In a study focused on polymer blends, the incorporation of this compound resulted in materials with improved tensile strength and flexibility .
Chemical Synthesis
This compound is also significant in synthetic organic chemistry as an intermediate or building block for more complex molecules.
Table: Synthetic Routes Involving this compound
| Route | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Route A | Alkene + Grignard Reagent | Reflux | 85 |
| Route B | Cyclopropanation Reaction | Room Temperature | 75 |
| Route C | Esterification Reaction | Heat under reflux | 90 |
Environmental Impact
While exploring applications, it is crucial to consider the environmental impact of this compound.
Case Study: Biodegradability Assessment
Studies assessing the biodegradability of this compound have shown that it undergoes significant degradation under aerobic conditions, suggesting a lower environmental persistence compared to other synthetic compounds . This characteristic is beneficial for its use in agrochemicals, where reduced environmental impact is a priority.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s key distinction lies in its aliphatic substituents (methyl and isopropyl), which contrast with aromatic or polar groups in analogs. For example:
- Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate () replaces the isopropyl group with a 4-aminophenyl moiety, introducing aromaticity and hydrogen-bonding capacity.
- Deltamethrin’s cyclopropane-carboxylate moiety () includes a cyano group and phenoxyphenyl substituent, critical for insecticidal activity.
Physical and Chemical Properties
- Reactivity : The methyl ester is susceptible to hydrolysis, but steric hindrance from the isopropyl group may slow reaction rates compared to less hindered analogs ().
Stereochemical Considerations
Stereochemistry significantly impacts bioactivity. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate, and what reaction conditions maximize yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized precursor (e.g., via [2+1] cycloaddition) using transition metal catalysts (e.g., Rh(II) or Cu(I)) under inert conditions. Key steps include:
- Precursor preparation : Activation of the carbonyl group for cyclopropane ring formation.
- Cyclopropanation : Use of diazo compounds or vinyl halides with stereochemical control .
- Esterification : Methylation of the carboxylate group under mild alkaline conditions (e.g., K₂CO₃ in DMF).
- Optimization : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and slow reagent addition to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and ester group in this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.8–2.2 ppm) due to ring strain. Coupling constants (J = 4–8 Hz) confirm cis/trans configurations .
- ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm; ester carbonyl at δ 165–175 ppm .
- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; cyclopropane C-C vibrations at 1000–1100 cm⁻¹ .
- X-ray Crystallography : Resolves stereochemistry and ring strain via bond-length analysis (e.g., SHELX refinement) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and stability of this cyclopropane derivative?
- Methodological Answer :
- Transition State Analysis : B3LYP/6-311+G(d,p) calculations predict activation barriers for reactions (e.g., Curtius rearrangement) and identify intermediates .
- Strain Energy Estimation : Cyclopropane ring strain (~27 kcal/mol) is quantified using isodesmic reactions.
- Solvent Effects : PCM models simulate solvation effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .
Q. What strategies address diastereoselectivity challenges during the cyclopropanation step in its synthesis?
- Methodological Answer :
- Chiral Catalysts : Rhodium(II) complexes with chiral ligands (e.g., Proline-derived) induce enantioselectivity (>90% ee) .
- Steric Control : Bulky substituents on the diazo precursor favor trans-diastereomers via steric hindrance .
- Temperature Modulation : Lower temperatures (e.g., –20°C) enhance kinetic control, favoring one diastereomer .
Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Validation Steps :
Replicate Experiments : Confirm NMR spectra under standardized conditions (solvent, concentration).
DFT Refinement : Recalculate chemical shifts using higher-level theory (e.g., CCSD(T)) with explicit solvent models .
Dynamic Effects : Consider conformational averaging via MD simulations to explain unexpected splitting .
- Case Study : In Curtius rearrangements, IRC analysis confirmed concerted mechanisms despite initial discrepancies in activation energies .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent ester hydrolysis.
- Safety : Avoid ignition sources (flammable vapors); static discharge precautions during transfer .
- Decomposition : Monitor via TLC for carboxylate byproducts; repurify if >5% degradation .
Applications in Academic Research
Q. How is this compound utilized as a building block in enantioselective synthesis?
- Methodological Answer :
- Chiral Auxiliary : The cyclopropane ring serves as a rigid scaffold for asymmetric induction in Diels-Alder reactions .
- Pharmaceutical Intermediates : Used to synthesize constrained peptidomimetics (e.g., protease inhibitors) via coupling with amino acids .
Q. What role does the cyclopropane ring play in modulating biological activity in enzyme inhibition studies?
- Methodological Answer :
- Conformational Restriction : The strained ring mimics transition states in enzyme-substrate complexes (e.g., HIV-1 protease), enhancing binding affinity .
- Metabolic Stability : Reduced susceptibility to CYP450 oxidation compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
